molecular formula C7H9ClN2O2 B1644649 2-Chloro-N-(3-methyl-isoxazol-5-yl)-propionamide CAS No. 923255-38-3

2-Chloro-N-(3-methyl-isoxazol-5-yl)-propionamide

Cat. No. B1644649
CAS RN: 923255-38-3
M. Wt: 188.61 g/mol
InChI Key: DMJOCQUVYRWOHI-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-methyl-isoxazol-5-yl)-propionamide, also known as 2-chloro-N-isopropyl-3-methyl-5-isoxazolepropionamide, is an organic compound that is used in various scientific research applications. It has a molecular weight of 225.654 g/mol and a melting point of 106-107 °C. It is a colorless solid that is soluble in water and ethanol. It is an important compound in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds.

Scientific Research Applications

Herbicidal Activity

Research has shown that certain compounds similar to 2-Chloro-N-(3-methyl-isoxazol-5-yl)-propionamide exhibit significant herbicidal activities. For instance, a study by Wang et al. (2004) found that 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which share some structural similarities, demonstrated effective herbicidal properties, particularly when certain groups were present at specific positions of the acrylate structure (Wang, Li, Li, & Huang, 2004).

Anticonvulsant Activity

Compounds structurally related to 2-Chloro-N-(3-methyl-isoxazol-5-yl)-propionamide have been studied for their anticonvulsant effects. Soyer et al. (2004) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, evaluating their anticonvulsant activities. They discovered that derivatives with specific substituents on the N-phenyl ring were notably active (Soyer, Kılıç, Erol, & Pabuccuoglu, 2004).

Antimicrobial Agents

The antimicrobial potential of compounds related to 2-Chloro-N-(3-methyl-isoxazol-5-yl)-propionamide has been investigated. Rajanarendar et al. (2008) synthesized novel isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides, demonstrating superior in vitro antimicrobial activities against various bacterial and fungal strains, compared to standard drugs (Rajanarendar, Ramu, Reddy, & Shaik, 2008).

Photocatalytic Degradation

Torimoto et al. (1996) studied the photodecomposition of propyzamide, a compound related to 2-Chloro-N-(3-methyl-isoxazol-5-yl)-propionamide. They found that using TiO2-loaded adsorbent supports enhanced the rate of mineralization of propyzamide and reduced the concentration of toxic intermediates in the solution (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Anti-inflammatory and Antibacterial Properties

Alam et al. (2011) synthesized a series of compounds, including those structurally related to 2-Chloro-N-(3-methyl-isoxazol-5-yl)-propionamide, which showed significant anti-inflammatory and antibacterial activities. These compounds exhibited reduced gastro-intestinal toxicity and lipid peroxidation, suggesting their potential therapeutic applications (Alam, Sarkar, Husain, Marella, Zaman, Akhter, Shaharyar, Alam, & Azam, 2011).

properties

IUPAC Name

2-chloro-N-(3-methyl-1,2-oxazol-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-4-3-6(12-10-4)9-7(11)5(2)8/h3,5H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJOCQUVYRWOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(3-methyl-isoxazol-5-yl)-propionamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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